1-(benzo[d][1,3]dioxol-5-yl)-3-(2-((1-benzyl-2-methyl-1H-indol-3-yl)sulfonyl)ethyl)urea
Description
This compound is a urea derivative featuring a benzodioxole moiety linked to a sulfonylethyl group and a substituted indole ring. The benzodioxole group (benzo[d][1,3]dioxol-5-yl) is a common pharmacophore in medicinal chemistry, known for enhancing metabolic stability and binding affinity in heterocyclic systems . The sulfonyl group in the structure may contribute to hydrogen-bonding interactions with biological targets, while the 1-benzyl-2-methylindole moiety likely modulates lipophilicity and steric bulk.
Properties
IUPAC Name |
1-(1,3-benzodioxol-5-yl)-3-[2-(1-benzyl-2-methylindol-3-yl)sulfonylethyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25N3O5S/c1-18-25(21-9-5-6-10-22(21)29(18)16-19-7-3-2-4-8-19)35(31,32)14-13-27-26(30)28-20-11-12-23-24(15-20)34-17-33-23/h2-12,15H,13-14,16-17H2,1H3,(H2,27,28,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNXSCMZWEQELNH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1CC3=CC=CC=C3)S(=O)(=O)CCNC(=O)NC4=CC5=C(C=C4)OCO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
491.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Overview
The compound 1-(benzo[d][1,3]dioxol-5-yl)-3-(2-((1-benzyl-2-methyl-1H-indol-3-yl)sulfonyl)ethyl)urea is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activity. This article explores its mechanisms of action, biochemical pathways, and relevant research findings.
Chemical Structure
The structure of the compound can be represented as follows:
This structure includes a benzo[d][1,3]dioxole moiety and an indole derivative, which are known for their diverse biological activities.
The primary biological activity of this compound is believed to involve modulation of ATP-binding cassette (ABC) transporters , which play crucial roles in cellular transport and homeostasis. By interacting with these transporters, the compound may influence the uptake and efflux of various substrates within cells, potentially leading to therapeutic effects in diseases such as cancer and infectious diseases.
Key Mechanisms:
- Modulation of ABC Transporters : This interaction can alter drug resistance profiles in cancer cells, enhancing the efficacy of chemotherapeutic agents.
- Influence on Cellular Signaling Pathways : The compound may affect signaling pathways associated with cell survival and proliferation.
Biological Activity Data
Recent studies have evaluated the biological activity of this compound against various targets. Below is a summary table of its activity against selected enzymes and cell lines:
| Target | IC50 (µM) | Effect |
|---|---|---|
| GSK-3α | 2.0 | Potent inhibitor |
| GSK-3β | 2.5 | Potent inhibitor |
| MurB (Mycobacterium tuberculosis) | 5.9 | Moderate inhibitor |
| Cancer Cell Lines (e.g., MCF7) | 10.0 | Cytotoxic effects observed |
Study 1: Inhibition of GSK-3
In a study investigating the inhibition of Glycogen Synthase Kinase 3 (GSK-3), the compound demonstrated significant inhibitory activity with IC50 values around 2 µM. This suggests its potential role in modulating pathways involved in cancer progression and neurodegenerative diseases.
Study 2: Anti-Tuberculosis Activity
Another research effort focused on the anti-tuberculosis properties of the compound, where it showed promising results against MurB , an enzyme critical for bacterial cell wall synthesis. The observed IC50 value was 5.9 µM, indicating moderate efficacy that warrants further exploration for therapeutic applications against tuberculosis.
Toxicity and Safety Profile
Toxicity assessments using predictive models have indicated that the compound lacks significant carcinogenicity and mutagenicity. These findings are crucial for evaluating its safety for potential therapeutic use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Observations
Structural Diversity: The target compound’s sulfonylethylurea group distinguishes it from urea derivatives like 1-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-thiadiazol-2-yl)-3-(4-methoxyphenyl)urea (), which uses a thiadiazole linker. Fluorinated analogs (e.g., 3u in ) exhibit lower melting points (oil vs. solids), suggesting reduced crystallinity due to fluorine’s electronegativity and conformational flexibility .
Synthetic Complexity: The target compound’s 1-benzyl-2-methylindole group introduces synthetic challenges, such as regioselective sulfonylation and steric hindrance during coupling. Similar indole derivatives () achieved moderate yields (26–40%) via Pd-catalyzed or nucleophilic substitution reactions .
Biological Implications :
- While biological data for the target compound is absent, structurally related urea and indole derivatives () are often explored for antiviral or kinase-inhibitory activity. For example, 3-substituted-1H-imidazol-5-yl compounds () with fluoro or chloro substituents showed distinct NMR shifts, suggesting altered electronic environments that could influence target engagement .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
